molecular formula C15H28O4Si B12834996 [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane

Cat. No.: B12834996
M. Wt: 300.46 g/mol
InChI Key: PMLRUXYWZMDFJO-JHJVBQTASA-N
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Description

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane is a complex organic compound with the molecular formula C18H34O4Si. This compound is known for its unique structural features, including a dioxolane ring fused to a pyran ring, and a tert-butyl-dimethylsilane group attached via a methoxy linker. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane typically involves multiple steps. One common method starts with the preparation of the dioxolane-pyran core, followed by the introduction of the methoxy linker and the tert-butyl-dimethylsilane group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The final product is usually purified through column chromatography to achieve high purity .

Industrial Production Methods

While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve similar steps but optimized for larger-scale operations. This could include the use of automated reactors and continuous flow systems to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C15H28O4Si

Molecular Weight

300.46 g/mol

IUPAC Name

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C15H28O4Si/c1-14(2,3)20(6,7)17-10-12-13-11(8-9-16-12)18-15(4,5)19-13/h8-9,11-13H,10H2,1-7H3/t11-,12-,13-/m1/s1

InChI Key

PMLRUXYWZMDFJO-JHJVBQTASA-N

Isomeric SMILES

CC1(O[C@@H]2C=CO[C@@H]([C@@H]2O1)CO[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C=COC(C2O1)CO[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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